4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a 3,4-dimethylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 3,4-dimethylaniline with benzoyl chloride to form the intermediate 3,4-dimethylanilino benzoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Scientific Research Applications
4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE
- 4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
Uniqueness
4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3,4-dimethyl groups can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-6-14(9-11(10)2)19-16(21)18-13-7-4-12(5-8-13)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTFUFBNUZINCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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